molecular formula C28H32N2O6S4 B12399455 Alintegimod CAS No. 1378535-08-0

Alintegimod

カタログ番号: B12399455
CAS番号: 1378535-08-0
分子量: 620.8 g/mol
InChIキー: PSBCCRKKPBQYJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alintegimod, also known as 7HP349, is a small molecule drug developed by 7 Hills Pharma LLC. It is an integrin activator that targets integrins such as α4β1 and ITGAL&ITGB2. This compound is currently under investigation for its potential to enhance the effectiveness of cancer immunotherapies and infectious disease vaccines .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Alintegimod involves multiple steps, including the formation of organic heterocyclic compounds. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated as a softgel capsule for oral administration .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in public sources. The compound is produced by 7 Hills Pharma LLC and is currently in clinical development stages .

化学反応の分析

Types of Reactions

Alintegimod undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the exact products is not publicly available .

科学的研究の応用

Alintegimod has a wide range of scientific research applications, including:

作用機序

Alintegimod exerts its effects by selectively activating integrins such as LFA-1 and VLA-4. These integrins play a crucial role in stabilizing cell-cell interactions required for effective immune responses. By activating these integrins, this compound enhances antigen-specific immune responses and improves the effectiveness of immune checkpoint inhibitors and vaccines .

類似化合物との比較

Similar Compounds

    Pembrolizumab (KEYTRUDA®): An immune checkpoint inhibitor used in cancer treatment.

    Nivolumab (OPDIVO®): Another immune checkpoint inhibitor used in cancer treatment.

Uniqueness of Alintegimod

This compound is unique in its mechanism of action as an integrin activator, which distinguishes it from other immune checkpoint inhibitors. While pembrolizumab and nivolumab target immune checkpoints, this compound enhances integrin-mediated cell adhesion, providing a novel approach to overcoming resistance to immunotherapies .

特性

CAS番号

1378535-08-0

分子式

C28H32N2O6S4

分子量

620.8 g/mol

IUPAC名

2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate

InChI

InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2

InChIキー

PSBCCRKKPBQYJK-UHFFFAOYSA-N

正規SMILES

C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。